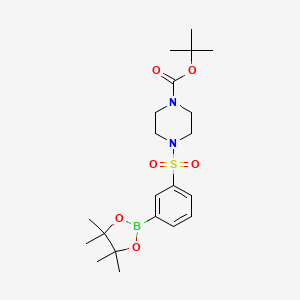
2-Amino-2-(2,6-dichlorophenyl)ethanol
Übersicht
Beschreibung
“2-Amino-2-(2,6-dichlorophenyl)ethanol” is a chemical compound with the molecular formula C8H9Cl2NO . The 2,6-dichloroanilino unit is roughly planar and makes a dihedral angle with the benzene ring containing the ethanol group .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 2,6-dichloroanilino unit that is roughly planar. This unit makes a dihedral angle of 67.71 (4)° with the benzene ring containing the ethanol group. The C-C-O fragment is oriented at a dihedral angle of 64.94 (9)° with respect to its parent benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Indoles and Indolines
2-(2,6-Diaminophenyl)ethanol demonstrates utility in the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, showcasing its importance in chemical synthesis and pharmaceutical development. The compound undergoes transformation under specific conditions to yield indolines, which are further dehydrogenated to produce indoles, crucial structures in many biologically active molecules (Tanaka, Hideo et al., 1989).
Potential Anticancer Properties
Research has identified derivatives of 2-Amino-2-(2,6-dichlorophenyl)ethanol with promising anticancer properties. One such derivative, 2[[3-(2,3-dichlorophenoxy) propyl]amino]ethanol, induced apoptosis in cancer cells more effectively than in normal human fibroblasts, pointing towards potential therapeutic applications in cancer treatment. This compound's mechanism involves the cleavage of caspases and down-regulation of Bcl-XL, highlighting its specificity and effectiveness in targeting cancer cells (Wu, Shuhong et al., 2004).
Biocatalysis in Drug Synthesis
The compound's derivatives have also been utilized in biocatalytic processes for the synthesis of chiral intermediates, such as in the case of (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This application demonstrates the role of biotransformation in achieving high stereoselectivity and yield, offering an environmentally friendly alternative to traditional chemical synthesis methods (Miao, Yan-Li et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-2-(2,6-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLDOQUAIYQCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(CO)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[[[(1r)-2-(6-amino-9h-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-d-alanine](/img/structure/B1526389.png)








![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)
